Bienvenue dans la boutique en ligne BenchChem!

Paroxetine

SERT binding in vitro pharmacology transporter occupancy

Paroxetine (CAS 61869-08-7) is a chiral phenylpiperidine SSRI with exceptional potency at SERT (Ki=3.3nM). Its unique muscarinic antagonism and strong CYP2D6 inhibition (Ki=0.15µM, 4-fold > fluoxetine) make it an essential probe for drug-drug interaction studies. It is the optimal candidate for premature ejaculation clinical trials, with an IELT mean difference of 5.64 min vs placebo. With two chiral centers, rigorous chiral purity assessment is required—our reference standards enable HPLC resolution of all four stereoisomers. Procure high-purity Paroxetine for validated research and analytical development.

Molecular Formula C19H20FNO3
Molecular Weight 329.4 g/mol
CAS No. 61869-08-7
Cat. No. B1678475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParoxetine
CAS61869-08-7
SynonymsAropax
BRL 29060
BRL-29060
BRL29060
FG 7051
FG-7051
FG7051
Paroxetine
Paroxetine Acetate
Paroxetine Hydrochloride
Paroxetine Hydrochloride Anhydrous
Paroxetine Hydrochloride Hemihydrate
Paroxetine Hydrochloride, Hemihydrate
Paroxetine Maleate
Paroxetine, cis-(+)-Isomer
Paroxetine, cis-(-)-Isomer
Paroxetine, trans-(+)-Isomer
Paxil
Seroxat
Molecular FormulaC19H20FNO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1
InChIKeyAHOUBRCZNHFOSL-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityOdorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/
In water, 1,131 mg/L at 25 °C
8.53e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Paroxetine (CAS 61869-08-7) Product Overview: A Second-Generation SSRI with Distinct Pharmacological Fingerprint


Paroxetine (CAS 61869-08-7) is a phenylpiperidine derivative and a second-generation selective serotonin reuptake inhibitor (SSRI). It is a potent inhibitor of the human serotonin transporter (SERT) with an apparent Ki value of 3.3 nM for functional uptake inhibition [1]. The compound is chiral, containing two stereogenic centers, with the (3S,4R) stereoisomer being the clinically active form [2]. Unlike some SSRIs, paroxetine exhibits a notable affinity for muscarinic cholinergic receptors, which contributes to its unique side effect profile [3].

Why SSRIs Are Not Interchangeable: The Critical Case for Paroxetine-Specific Selection


While selective serotonin reuptake inhibitors (SSRIs) share a common primary mechanism, significant inter-drug variability in secondary pharmacology, pharmacokinetics, and clinical outcomes precludes generic substitution [1]. Differences in half-life (e.g., fluoxetine's extended half-life vs. paroxetine's 21 hours) directly impact withdrawal syndrome risk [2]. Furthermore, varying potencies for off-target receptors (e.g., paroxetine's muscarinic antagonism vs. sertraline's DAT blockade) and divergent CYP inhibition profiles create distinct drug-drug interaction and side effect landscapes [3]. This evidence guide quantifies these critical differentiators to support informed, paroxetine-specific procurement and research decisions.

Paroxetine Comparative Evidence: A Quantitative Guide to Key Differentiators vs. Other SSRIs


Superior SERT Binding Affinity vs. Citalopram

Paroxetine exhibits a markedly higher affinity for the human serotonin transporter (SERT) compared to citalopram. In functional uptake inhibition experiments using human SERT expressed in HEK293F cells, paroxetine demonstrates an apparent Ki of 3.3 nM [1]. While a direct Ki for citalopram in the same assay is not available, a PET imaging study in depressed patients showed that 20 mg/day paroxetine resulted in a mean striatal SERT occupancy of 83%, compared to 77% for 20 mg/day citalopram, indicating a higher target engagement at clinical doses [2].

SERT binding in vitro pharmacology transporter occupancy

Higher Discontinuation Risk vs. Fluoxetine and Sertraline

Paroxetine is associated with a significantly higher incidence and severity of discontinuation-emergent adverse events compared to fluoxetine and sertraline. In a randomized clinical trial (N=242), abrupt interruption of paroxetine or sertraline therapy led to significantly more somatic symptoms and depressive reemergence than fluoxetine interruption (p < .001) [1]. Post-marketing pharmacovigilance data corroborate this, showing withdrawal reactions constitute 5.1% of all adverse drug reaction reports for paroxetine, versus 0.06-0.9% for fluoxetine, sertraline, and fluvoxamine [2].

withdrawal syndrome pharmacovigilance clinical trial

Most Potent In Vitro CYP2D6 Inhibitor Among SSRIs

Paroxetine is the most potent inhibitor of the CYP2D6 isoenzyme among the SSRIs tested in human liver microsomes. Using the CYP2D6-catalyzed oxidation of sparteine as a probe, the inhibition constant (Ki) for paroxetine was determined to be 0.15 µM, which is approximately 4-fold lower (more potent) than that of fluoxetine (0.60 µM) and 4.7-fold lower than sertraline (0.70 µM) [1].

drug-drug interaction CYP2D6 pharmacokinetics

Higher Anticholinergic Activity vs. Fluvoxamine and Other SSRIs

Among SSRIs, paroxetine demonstrates a relatively high affinity for muscarinic acetylcholine receptors [1]. In a comparative in vivo study, paroxetine exhibited clear anticholinergic effects (inhibition of oxotremorine-induced tremor, reduced defecation), whereas fluvoxamine did not produce similar effects. The ratio of the ED50 for anticholinergic effect to antidepressant activity was 2.1–2.6 for paroxetine, compared to >3.2 for fluvoxamine, indicating a more prominent anticholinergic profile for paroxetine at therapeutic doses [2].

muscarinic receptor anticholinergic effects side effect profile

Superior Efficacy in Premature Ejaculation vs. Fluoxetine and Escitalopram

In the off-label treatment of premature ejaculation (PE), paroxetine demonstrates superior efficacy compared to other SSRIs. A systematic review and meta-analysis of 19 randomized controlled trials found that paroxetine significantly increased intra-vaginal ejaculatory latency time (IELT) compared to fluoxetine and escitalopram (p < 0.05 for both) [1]. An umbrella review of meta-analyses confirmed paroxetine achieves the largest mean difference in IELT (5.64 min; 95% CI: 3.50 to 9.07) compared to placebo among all pharmacological treatments for PE [2].

premature ejaculation meta-analysis off-label use

Targeted Applications for Paroxetine Based on Quantified Differentiation


Clinical Research in Premature Ejaculation

Given its superior efficacy in increasing intra-vaginal ejaculatory latency time (IELT) compared to fluoxetine and escitalopram, as confirmed by a meta-analysis [5], paroxetine is the optimal SSRI candidate for clinical trials investigating pharmacotherapy for premature ejaculation. Researchers can leverage this established superiority for study design, with a mean difference in IELT of 5.64 min versus placebo [2] providing a robust quantitative benchmark for power calculations and comparative effectiveness research.

In Vitro Pharmacology Studies of CYP2D6-Mediated Drug-Drug Interactions

Paroxetine's exceptional potency as a CYP2D6 inhibitor (Ki = 0.15 µM) makes it an ideal positive control and probe compound for in vitro studies investigating CYP2D6-mediated metabolism and drug-drug interaction potential [5]. Its 4-fold greater potency than fluoxetine allows for a clear and quantifiable inhibition window in microsomal or hepatocyte assays, facilitating the validation of new chemical entities for CYP2D6 interaction liability.

Investigations of SSRI Discontinuation Syndrome Pathophysiology

Paroxetine, with its well-documented and markedly higher risk of discontinuation-emergent adverse events—constituting 5.1% of all reported reactions versus ≤0.9% for other SSRIs [5]—is a crucial tool for studying the neurobiological mechanisms underlying antidepressant withdrawal. Its short half-life and lack of active metabolites provide a cleaner pharmacological profile for inducing and examining the syndrome in controlled human or animal research settings.

Analytical Reference Standard for Chiral Purity Testing in Pharmaceutical QC

The presence of two chiral centers in paroxetine yields four stereoisomers, of which only the (3S,4R) form is clinically active [5]. This stereochemical complexity necessitates rigorous chiral purity assessment. Paroxetine reference standards (CAS 61869-08-7) are essential for developing and validating HPLC methods that can simultaneously resolve all four stereoisomers from potential synthetic impurities [5], ensuring compliance with pharmacopoeial monographs and the quality of both generic and innovator drug products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paroxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.